GNE-955

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

GNE-955, also known as 5-Azaindazole, is a potent pan-Pim kinase inhibitor. Pim kinases are a group of serine/threonine kinases that play a crucial role in cell survival and proliferation. This compound has shown significant potential in inhibiting all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), making it a promising candidate for therapeutic applications in hematologic-oncology, particularly in multiple myeloma and certain leukemias .

Méthodes De Préparation

The synthesis of GNE-955 involves the optimization of a lead series to improve bioavailability while maintaining high inhibitory potency against Pim kinases. The compound bears a 5-azaindazole core with noncanonical hydrogen bonding to the hinge . The synthetic route typically involves the following steps:

Formation of the 5-azaindazole core: This step involves the cyclization of appropriate precursors to form the 5-azaindazole ring.

Functionalization: The core is then functionalized with various substituents to enhance its inhibitory potency and bioavailability.

Optimization: The final compound is optimized through various chemical modifications to improve its pharmacokinetic properties.

Analyse Des Réactions Chimiques

GNE-955 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its inhibitory potency and bioavailability .

Applications De Recherche Scientifique

GNE-955 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of Pim kinases and their role in various cellular processes.

Biology: this compound is employed in biological assays to investigate the effects of Pim kinase inhibition on cell survival, proliferation, and apoptosis.

Medicine: The compound has shown potential in preclinical studies for the treatment of hematologic malignancies such as multiple myeloma and certain leukemias

Mécanisme D'action

GNE-955 exerts its effects by inhibiting the activity of Pim kinases. Pim kinases are constitutively active serine/threonine kinases that play a critical role in cell survival and proliferation. This compound binds to the ATP-binding site of Pim kinases, thereby preventing the phosphorylation of downstream targets such as BAD, S6, and 4EBP. This inhibition leads to the suppression of cell survival pathways and induces apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

GNE-955 is unique among Pim kinase inhibitors due to its high affinity for all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Similar compounds include:

PIM447: Another pan-Pim inhibitor with high potency against Pim kinases.

AZD1208: A selective Pim kinase inhibitor with a different chemical structure but similar inhibitory effects.

GNE-924: A related compound with a 3,5-substituted 6-azaindazole core, showing potent inhibition of Pim kinases

This compound stands out due to its optimized bioavailability and high inhibitory potency, making it a promising candidate for further development in therapeutic applications .

Activité Biologique

GNE-955, a derivative of 5-azaindazole, has emerged as a potent pan-Pim kinase inhibitor with significant implications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential based on recent research findings.

Overview of Pim Kinases

Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that play crucial roles in cell survival and proliferation. They are implicated in various hematological malignancies, including multiple myeloma and leukemia. Targeting these kinases has become a promising strategy in oncology due to their involvement in tumorigenesis and resistance to therapies.

This compound acts by inhibiting all three isoforms of Pim kinases. The compound's design incorporates a 5-azaindazole core that facilitates noncanonical hydrogen bonding to the hinge region of the kinase domain, enhancing its binding affinity and inhibitory potency.

Inhibition Potency

The inhibitory constants (Ki) for this compound against the Pim kinases are as follows:

- Pim-1 : 5 nmol/L

- Pim-2 : 239 nmol/L

- Pim-3 : 42 nmol/L

These values indicate that this compound exhibits strong inhibition particularly against Pim-1, which is critical for its therapeutic efficacy .

Pharmacokinetics

This compound has been optimized for bioavailability through modifications that reduce intestinal metabolism. Studies have shown that the compound achieves significant plasma concentrations with a favorable pharmacokinetic profile, making it suitable for oral administration.

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | TBD (to be determined) |

| Metabolism | Reduced intestinal metabolism |

This optimization strategy is crucial for maintaining effective drug levels in systemic circulation while minimizing degradation before reaching target tissues .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

- KMS-12 BM Cell Line : IC50 value of 1400 nM.

This indicates moderate cellular potency, suggesting that while this compound is effective at inhibiting kinase activity, further optimization may be necessary to enhance its anticancer effects in vivo .

In Vivo Efficacy

This compound has shown promising results in preclinical models. In xenograft studies involving human cancer cells implanted in mice, this compound significantly reduced tumor growth compared to control groups. These findings support the potential of this compound as a candidate for clinical trials targeting hematological malignancies .

Propriétés

IUPAC Name |

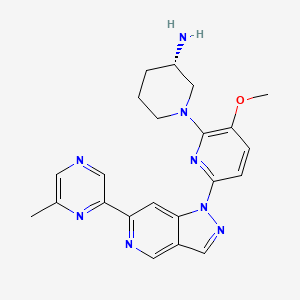

(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUTAWSOLPQI-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.